molecular formula C9H10Br2O2 B1243384 (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone

(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone

Cat. No. B1243384
M. Wt: 309.98 g/mol
InChI Key: UVJAGAXWVHGYRW-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone is a natural product found in Osmundaria fimbriata and Delisea pulchra with data available.

Scientific Research Applications

Inhibition of Biofilm Formation and Bacterial Swarming

(5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, derived from the alga Delisea pulchra, has been identified as an effective inhibitor of biofilm formation and swarming motility in bacteria like Escherichia coli. This compound does not inhibit bacterial growth or swimming but significantly reduces biofilm thickness, water channels, and the percentage of live cells in biofilms, suggesting its potential as a non-toxic method to control bacterial biofilms. Furthermore, it demonstrates a broad-spectrum inhibition of quorum sensing in various bacteria, including Vibrio harveyi and E. coli (Ren, Sims, & Wood, 2001).

Quorum Sensing Inhibition

This compound disrupts quorum sensing-regulated gene expression in Vibrio harveyi, affecting the DNA-binding activity of the transcriptional regulator protein luxR. It blocks quorum sensing-regulated bioluminescence by interacting with a component located downstream of the Hfq protein and makes LuxR(Vh) unable to bind to promoter sequences of quorum sensing-regulated genes (Defoirdt et al., 2007).

Corrosion Inhibition

This compound also plays a role in reducing corrosion, particularly in the context of microbial-induced corrosion related to Gram-positive bacteria such as Desulfotomaculum orientis. This furanone has been shown to inhibit bacterial growth and significantly reduce the weight loss from mild steel corrosion (Ren & Wood, 2004).

Genetic Impact on Bacillus subtilis

In studies involving Bacillus subtilis, this compound induced and repressed several genes. Induced genes were primarily involved in stress responses, fatty acid biosynthesis, and transport, whereas repressed genes were related to functions such as lichenan degradation and metabolism. This highlights the compound's potential as a novel antibiotic (Ren et al., 2004).

Additional Applications

properties

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

(5Z)-4-bromo-5-(bromomethylidene)-3-butylfuran-2-one

InChI

InChI=1S/C9H10Br2O2/c1-2-3-4-6-8(11)7(5-10)13-9(6)12/h5H,2-4H2,1H3/b7-5-

InChI Key

UVJAGAXWVHGYRW-ALCCZGGFSA-N

Isomeric SMILES

CCCCC1=C(/C(=C/Br)/OC1=O)Br

SMILES

CCCCC1=C(C(=CBr)OC1=O)Br

Canonical SMILES

CCCCC1=C(C(=CBr)OC1=O)Br

synonyms

(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone
4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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